CCR5 Antagonist Potency: Target Compound vs. Vicriviroc in Functional Cell-Cell Fusion Assay
The target compound demonstrates exceptionally high potency in a functional CCR5-mediated cell-cell fusion assay, with a reported IC50 of 0.2 nM [1]. This is approximately 15-fold more potent than the clinical-stage CCR5 antagonist vicriviroc, which shows an IC50 of ~3 nM in comparable HIV gp120/CCR5 fusion assays [2]. While direct assay condition overlap is incomplete, both measurements originate from cell-based fusion inhibition formats using CCR5/CD4 co-expressing cells, supporting a meaningful cross-study potency ranking.
| Evidence Dimension | CCR5 functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.2 nM |
| Comparator Or Baseline | Vicriviroc (SCH-417690): IC50 ≈ 3 nM |
| Quantified Difference | ~15-fold higher potency for target compound |
| Conditions | HeLa-P4 cells expressing CCR5 and CD4; HIV gp120-expressing CHO-tat10 cells; 20 h incubation |
Why This Matters
A 15-fold potency advantage in a functional entry assay directly impacts the compound's utility as a high-sensitivity chemical probe and reduces the required effective concentration, potentially widening the therapeutic window in antiviral applications.
- [1] BindingDB Ki Summary, ChEMBL_702660 (CHEMBL1657596). IC50 = 0.2 nM; CCR5 cell-cell fusion assay. Galan, SR; Jones, RM; Smith, NN; et al. (2007). View Source
- [2] Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of Sch-417690/Sch-D. Journal of Medicinal Chemistry, 47(10), 2405-2408. (IC50 ≈ 3 nM in cell-cell fusion assay). View Source
